Butyl 4-(pentanoylamino)benzoate

Description

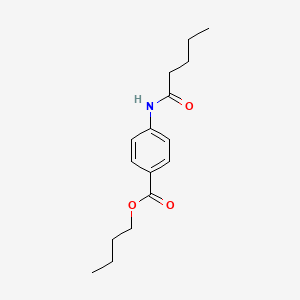

Butyl 4-(pentanoylamino)benzoate is a benzoic acid derivative featuring a butyl ester group at the carboxylic acid position and a pentanoylamino (-NH-C(O)-C₄H₉) substituent at the para position of the aromatic ring. This structural configuration distinguishes it from simpler alkyl benzoates (e.g., methyl, ethyl, or butyl benzoate) and other substituted derivatives. The compound’s amide functional group likely enhances its stability against hydrolysis compared to esters, while the butyl chain may improve lipophilicity, influencing applications in pharmaceuticals or polymer chemistry.

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

butyl 4-(pentanoylamino)benzoate |

InChI |

InChI=1S/C16H23NO3/c1-3-5-7-15(18)17-14-10-8-13(9-11-14)16(19)20-12-6-4-2/h8-11H,3-7,12H2,1-2H3,(H,17,18) |

InChI Key |

GDYHDJHUYSZNDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(pentanoylamino)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid with butanol to form Butyl 4-aminobenzoate. This intermediate is then subjected to an acylation reaction with pentanoyl chloride to yield the final product. The reaction conditions often involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(pentanoylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Butyl 4-(pentanoylamino)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.

Industry: The compound is used in the formulation of certain cosmetic products and pharmaceuticals

Mechanism of Action

The mechanism of action of Butyl 4-(pentanoylamino)benzoate involves its interaction with specific molecular targets. It acts by inhibiting voltage-gated calcium channels in neurons, leading to a reduction in nerve signal transmission. This mechanism is similar to that of other local anesthetics, which block sodium channels and prevent the propagation of nerve impulses .

Comparison with Similar Compounds

Alkyl Benzoates (Methyl, Ethyl, Butyl, and Pentyl Benzoates)

Alkyl benzoates are esters of benzoic acid and alcohols, widely used as fragrances, preservatives, or plasticizers. Key differences include:

Key Findings :

- The para-pentanoylamino group in this compound likely reduces hydrolysis rates compared to butyl benzoate, which degrades into benzoic acid and butyl alcohol under UV/TiO₂ systems .

Substituted Benzoates (Ethyl 4-(Dimethylamino)Benzoate)

Ethyl 4-(dimethylamino)benzoate, an amino-substituted analog, shares functional similarities but differs in reactivity and applications:

Key Findings :

- Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin systems due to its amine group, enabling faster polymerization than methacrylate analogs . In contrast, the amide group in this compound may reduce reactivity but improve thermal stability.

Recommendations for Future Research :

- Conduct hydrolysis and photodegradation studies to quantify stability differences.

- Explore applications in drug delivery or specialty polymers leveraging its amide group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.